DHFR-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22) |
InChI Key |
VDGXZSSDCDPCRF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors
A Case Study on Methotrexate as a Prototypical Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "DHFR-IN-5" did not yield any publicly available data. Therefore, this guide utilizes the well-characterized and clinically significant DHFR inhibitor, Methotrexate (MTX), as a representative model to provide an in-depth technical overview of the core mechanism of action of DHFR inhibitors. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study and development of novel DHFR-targeting compounds.
Core Mechanism of Action
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a crucial one-carbon donor for a variety of biosynthetic reactions. THF and its derivatives are essential for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.
DHFR inhibitors, such as Methotrexate, act as competitive inhibitors of DHFR.[1] They bind to the active site of the enzyme with high affinity, preventing the binding of the endogenous substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF. The consequences of THF depletion are multifaceted and ultimately disrupt cellular proliferation, particularly in rapidly dividing cells like cancer cells. The primary downstream effects include the inhibition of thymidylate synthesis and purine (B94841) synthesis, leading to an arrest of DNA synthesis and subsequent cell death.
Quantitative Data: Inhibitory Potency of Methotrexate
The inhibitory activity of Methotrexate against DHFR has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to express the potency of an inhibitor. The following table summarizes representative quantitative data for Methotrexate.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 0.12 ± 0.07 µM | DHFR enzymatic assay | [2] |
| IC50 | 9.5x10⁻² µM | Daoy cells | [3] |
| IC50 | 3.5x10⁻² µM | Saos-2 cells | [3] |
| Ki | 3.4 pM | Human DHFR (hDHFR) | [1] |
Signaling and Metabolic Pathways
The inhibition of DHFR by Methotrexate initiates a cascade of events that disrupt cellular metabolism and signaling. The primary pathway affected is the folate-mediated one-carbon metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of DHFR inhibitors like Methotrexate.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Methotrexate (or test inhibitor) solution
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and Methotrexate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Serial dilutions of Methotrexate (or test inhibitor)
-
A control with no inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF solution to initiate the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay determines the effect of a DHFR inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Methotrexate (or test inhibitor) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Methotrexate (or test inhibitor) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing DHFR inhibitors.
Logical Relationship Diagram
This diagram illustrates the logical cascade of events following the inhibition of DHFR.
References
DHFR-IN-5: A Potent Inhibitor of Dihydrofolate Reductase
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DHFR-IN-5 is a potent and orally active inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. Its inhibitory action disrupts the synthesis of vital precursors for DNA, RNA, and certain amino acids, making it a significant subject of research, particularly in the context of antimalarial drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₂₁H₂₄N₄O₄.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(3-((2,4-diamino-5-ethylpyrimidin-6-yl)oxy)propoxy)benzoic acid | N/A |
| CAS Number | 1142407-81-5 | [1] |
| Molecular Formula | C₂₁H₂₄N₄O₄ | [1] |
| Molecular Weight | 412.44 g/mol | [1] |
| SMILES | O=C(CCC1=C(OCCCOC2=C(CC)N=C(N)N=C2N)C=CC=C1)O | [1] |
| Appearance | Solid | [1] |
| Color | Off-white to gray | [1] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Chemical Structure:
Image Source: MedChemExpress[1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.
By binding to the active site of DHFR, this compound prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of DNA and some amino acids, ultimately leading to cell death, particularly in rapidly proliferating cells.
Caption: this compound inhibits the DHFR enzyme, blocking the folate pathway.
While the primary mechanism of action is the direct inhibition of DHFR, leading to the disruption of nucleotide and amino acid synthesis, specific downstream signaling pathways uniquely modulated by this compound have not been extensively characterized in publicly available literature. The cellular consequences observed are consistent with the general effects of DHFR inhibition.
Biological and Pharmacokinetic Properties
This compound has demonstrated significant potency, particularly against the DHFR enzyme of Plasmodium falciparum, the parasite responsible for malaria.
Table 2: Biological Activity of this compound
| Parameter | Target/Strain | Value | Reference |
| Kᵢ | Quadruple mutant P. falciparum DHFR | 0.54 nM | [1] |
| IC₅₀ | Wild-type P. falciparum (TM4) | 4.6 nM | [1] |
| IC₅₀ | Quadruple mutant P. falciparum (V1/S) | 56 nM | [1] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Administration | 30 mg/kg; p.o. | [1] |
| Oral Bioavailability | 46.3% | [1] |
| Half-life | 7.3 hours | [1] |
| Brain Distribution | Minimal | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DHFR inhibitors like this compound.
DHFR Enzyme Inhibition Assay (Kᵢ Determination)
This protocol outlines a spectrophotometric method to determine the inhibition constant (Kᵢ) of this compound.
Caption: Workflow for determining the Kᵢ of this compound.
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, pH 7.0)
-
NADPH
-
Dihydrofolate (DHF)
-
This compound
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in cold assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, a fixed concentration of DHFR enzyme, and a fixed concentration of NADPH.
-
Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of DHF to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the mode of inhibition and calculate the Kᵢ value using appropriate enzyme kinetic models (e.g., by generating a Dixon plot or using the Cheng-Prusoff equation if the inhibition is competitive).
-
Plasmodium falciparum Growth Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method, the SYBR Green I-based fluorescence assay, to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against P. falciparum.
Caption: Workflow for determining the IC₅₀ of this compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., TM4 or V1/S strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with serum and other nutrients)
-
This compound
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include positive (no drug) and negative (no parasites) controls.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Measurement:
-
After incubation, add lysis buffer containing SYBR Green I to each well. SYBR Green I will bind to the DNA of the parasites.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a highly potent inhibitor of Plasmodium falciparum DHFR with favorable pharmacokinetic properties in preclinical studies. Its mechanism of action, centered on the disruption of the essential folate metabolic pathway, makes it a compelling candidate for further investigation in the development of novel antimalarial therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this and similar compounds. Further research is warranted to elucidate any specific downstream signaling effects that may differentiate this compound from other DHFR inhibitors.
References
Technical Guide: Target Validation of DHFR-IN-5 in Plasmodium falciparum
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the target validation of a dihydrofolate reductase (DHFR) inhibitor in Plasmodium falciparum, using 'DHFR-IN-5' as a representative novel compound. As specific data for a compound with this exact designation is not publicly available, this guide utilizes a framework of established validation protocols. Hypothetical data for this compound is presented for illustrative purposes, alongside data from known inhibitors for comparison.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for the synthesis of precursors required for DNA replication and cellular proliferation.[1][2][3][4] In Plasmodium falciparum, the causative agent of the most lethal form of malaria, DHFR is a well-validated and crucial drug target.[3][5] The clinical efficacy of antifolate drugs like pyrimethamine (B1678524) has been severely compromised by the emergence of resistance, primarily through point mutations in the dhfr gene.[3][5][6] This necessitates the discovery and validation of novel DHFR inhibitors, such as the hypothetical this compound, that are effective against both wild-type and resistant parasite strains.
This guide outlines the essential framework for the target validation of a novel DHFR inhibitor in P. falciparum, covering the underlying biological pathway, a comprehensive validation workflow, quantitative data analysis, and detailed experimental protocols.
The Folate Biosynthesis Pathway: The Role of PfDHFR
P. falciparum DHFR (PfDHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][7] THF and its derivatives are vital one-carbon donors for the synthesis of thymidylate, purines, and certain amino acids, which are indispensable for parasite survival and replication.[1][7] Inhibition of PfDHFR starves the parasite of these essential building blocks, leading to cell death.[8][9] The unique structural differences between the active sites of human and Plasmodium DHFR allow for the design of selective inhibitors.[3][10]
Target Validation Workflow
Validating a new inhibitor against PfDHFR involves a multi-stage process that progresses from initial biochemical screening to whole-cell efficacy and selectivity profiling. This funneling approach efficiently identifies promising lead compounds for further development.
Quantitative Data Presentation
The efficacy of this compound is assessed by its potency against the target enzyme (IC50), its effectiveness in inhibiting parasite growth (EC50), and its safety margin (Selectivity Index).
Table 1: Biochemical Potency against Recombinant DHFR
This table compares the half-maximal inhibitory concentration (IC50) of this compound against P. falciparum DHFR (PfDHFR) and human DHFR (hDHFR). A higher ratio of hDHFR IC50 to PfDHFR IC50 indicates greater selectivity for the parasite enzyme.
| Compound | Target Enzyme | IC50 (nM) | Biochemical Selectivity (hDHFR IC50 / PfDHFR IC50) |
| This compound (Hypothetical) | PfDHFR | 1.5 | >1000x |
| hDHFR | >1500 | ||
| Pyrimethamine | PfDHFR | ~1 | ~200x[11] |
| hDHFR | ~200 | ||
| Methotrexate | PfDHFR | ~0.1 | ~0.003x (Non-selective)[12] |
| hDHFR | 0.003 |
Table 2: In Vitro Efficacy against P. falciparum Asexual Stages
This table shows the half-maximal effective concentration (EC50) required to inhibit parasite growth in culture. Testing is performed on both drug-sensitive (e.g., 3D7) and drug-resistant strains (e.g., Dd2, carrying multiple dhfr mutations) to assess the inhibitor's ability to overcome resistance.
| Compound | P. falciparum Strain | Genotype (dhfr mutations) | EC50 (nM) | Resistance Index (EC50 Resistant / EC50 Sensitive) |
| This compound (Hypothetical) | 3D7 (Sensitive) | Wild-Type | 12.5 | 1.2 |
| Dd2 (Resistant) | N51I, C59R, S108N | 15.0 | ||
| Pyrimethamine | 3D7 (Sensitive) | Wild-Type | ~10 | >500x |
| Dd2 (Resistant) | N51I, C59R, S108N | >5000 |
Table 3: Selectivity Profile
The selectivity index (SI) is a critical measure of a compound's therapeutic potential, calculated as the ratio of its cytotoxicity in a human cell line (CC50) to its anti-parasitic activity (EC50). A high SI is desirable.
| Compound | Cytotoxicity CC50 (HepG2 cells, nM) | In Vitro Efficacy EC50 (3D7 strain, nM) | Selectivity Index (SI = CC50 / EC50) |
| This compound (Hypothetical) | >25,000 | 12.5 | >2000 |
| Pyrimethamine | ~15,000 | ~10 | ~1500 |
| Chloroquine (Control) | >20,000 | ~20 | >1000 |
Detailed Experimental Protocols
Protocol 4.1: Recombinant PfDHFR Inhibition Assay (Spectrophotometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified recombinant PfDHFR.[1]
-
Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[1][4][8][9]
-
Materials:
-
Recombinant PfDHFR and hDHFR enzymes
-
This compound and control inhibitors (e.g., Pyrimethamine)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration might be 100 µM, diluted down to the low nanomolar range.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of PfDHFR enzyme solution, and 10 µL of the test compound dilution to each well.[12] Include controls: no-inhibitor (vehicle control) and no-enzyme (background control).
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a 30 µL mixture of DHF and NADPH to all wells.[12]
-
Data Acquisition: Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 15-20 minutes.[8][9]
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve. Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 4.2: P. falciparum Asexual Stage Growth Inhibition Assay
This assay determines the compound's efficacy against the whole parasite cultured in vitro.
-
Principle: Parasite growth is quantified by measuring the amount of parasite DNA using a fluorescent dye like SYBR Green I or by measuring the activity of a parasite-specific enzyme like lactate (B86563) dehydrogenase (pLDH).
-
Materials:
-
Synchronized P. falciparum cultures (e.g., 3D7, Dd2) at the ring stage.[13]
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound and control drugs
-
96-well black microplate
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in the culture medium and add 100 µL to the wells of a 96-well plate.
-
Parasite Culture Addition: Add 100 µL of synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.[13]
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the RBCs. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Subtract the background fluorescence from uninfected RBC controls. Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to determine the EC50 value.
-
Protocol 4.3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to human cells to determine its selectivity.[1]
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1]
-
Materials:
-
Human cell line (e.g., HepG2 or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a positive control for toxicity (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Plot percent viability against the log of the compound concentration to determine the CC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 5. pnas.org [pnas.org]
- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
- 11. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
DHFR-IN-5: A Deep Dive into Binding Affinity and Kinetics for Drug Discovery Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the binding affinity and kinetics of DHFR-IN-5, a potent inhibitor of Dihydrofolate Reductase (DHFR). Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's interaction with its target.
Introduction to DHFR and this compound
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR a vital enzyme for cell growth and proliferation. Consequently, DHFR has been a long-standing and successful target for therapeutic intervention in cancer and infectious diseases.
This compound (also known as p218) is a potent, orally active inhibitor of DHFR, with notable activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2] Its high affinity for mutant forms of DHFR makes it a compound of significant interest in the development of next-generation antimalarial drugs.
Quantitative Binding Affinity and Potency of this compound
The interaction of this compound with its target has been quantified through various in vitro assays. The following tables summarize the key binding affinity and inhibitory potency data available for this compound.
Table 1: Binding Affinity of this compound
| Target Enzyme | Ki (Inhibition Constant) |
| Quadruple Mutant Plasmodium falciparum DHFR | 0.54 nM |
Data sourced from MedChemExpress.[1][2]
Table 2: Inhibitory Potency of this compound
| Cell Line/Enzyme | IC50 (Half-maximal Inhibitory Concentration) |
| Wild-type Plasmodium falciparum (TM4) | 4.6 nM |
| Quadruple Mutant Plasmodium falciparum (V1/S) | 56 nM |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of binding affinity and kinetic data. While the specific protocol for the determination of the Ki and IC50 values for this compound is detailed in the primary literature, this section outlines general, widely accepted methodologies for characterizing DHFR inhibitors.
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This assay is a common method to determine the IC50 of a DHFR inhibitor by measuring the decrease in NADPH concentration, which absorbs light at 340 nm.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against DHFR.
Materials:
-
Purified recombinant DHFR enzyme (e.g., from P. falciparum)
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test inhibitor (this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the various concentrations of the inhibitor.
-
Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Ki)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd, which can be related to Ki), stoichiometry (n), and the thermodynamics of the interaction (enthalpy and entropy).
Objective: To determine the thermodynamic parameters of this compound binding to DHFR.
Materials:
-
Purified DHFR enzyme
-
This compound
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the inhibitor into the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the DHFR solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (kon and koff)
SPR is a label-free technique used to measure the real-time kinetics of molecular interactions. It provides data on the association rate (kon) and dissociation rate (koff) of a ligand binding to an immobilized protein.
Objective: To determine the on-rate and off-rate of this compound binding to DHFR.
Materials:
-
Purified DHFR enzyme
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the DHFR enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This generates an association curve.
-
-
Dissociation Phase:
-
After the injection of the analyte, flow the running buffer over the surface to monitor the dissociation of the inhibitor from the enzyme. This generates a dissociation curve.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.
-
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of this compound's action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: The DHFR-catalyzed reaction and the inhibitory action of this compound.
Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: A streamlined workflow for analyzing binding kinetics with Surface Plasmon Resonance.
Conclusion
This compound is a highly potent inhibitor of Plasmodium falciparum DHFR, including clinically relevant mutant forms. Its nanomolar binding affinity and efficacy against resistant strains underscore its potential as a lead compound for the development of new antimalarial therapies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. The combination of enzymatic assays, ITC, and SPR allows for a comprehensive understanding of the binding affinity, thermodynamics, and kinetics that are critical for structure-activity relationship studies and lead optimization in drug discovery.
References
Unveiling the Potency of DHFR-IN-5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of DHFR-IN-5, a potent and orally active inhibitor of dihydrofolate reductase (DHFR). This compound, also known as compound p218, has demonstrated significant anti-malarial activity, particularly against drug-resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative efficacy, and experimental evaluation of this promising therapeutic candidate.
Core Mechanism of Action
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By competitively inhibiting DHFR, this compound disrupts these vital biosynthetic processes, leading to the arrest of cell growth and proliferation. This inhibitory action is particularly effective against rapidly dividing cells, such as those of the malaria parasite.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potent inhibitory activity against Plasmodium falciparum DHFR and its favorable pharmacokinetic properties.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Ki (quadruple mutant P. falciparum DHFR) | 0.54 nM[1][2][3][4][5][6] |
| IC50 (wild-type P. falciparum, TM4) | 4.6 nM[1][2] |
| IC50 (quadruple mutant P. falciparum, V1/S) | 56 nM[1][2] |
| In Vivo Pharmacokinetics of this compound in Rats | |
| Parameter | Value |
| Dose | 30 mg/kg (oral)[1][2] |
| Oral Bioavailability | 46.3%[1][2] |
| Half-life | 7.3 hours[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments based on the referenced literature for this compound (compound p218)[1][2].
In Vitro DHFR Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against wild-type and mutant P. falciparum DHFR.
Materials:
-
Purified recombinant P. falciparum DHFR (wild-type and quadruple mutant)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM TES buffer, pH 7.0, containing 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the DHFR enzyme and the various concentrations of this compound.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Ki values can be determined using the Cheng-Prusoff equation or by direct fitting to competitive inhibition models.
In Vivo Oral Bioavailability and Pharmacokinetic Study in Rats
Objective: To assess the oral bioavailability and pharmacokinetic profile of this compound in a rat model.
Materials:
-
Sprague-Dawley rats (or a similar strain)
-
This compound
-
Vehicle for oral administration (e.g., a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 in water)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Protocol:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
To determine oral bioavailability, a separate group of rats is administered an intravenous (IV) dose of this compound, and the AUC from the oral dose is compared to the AUC from the IV dose.
This comprehensive guide provides a foundational understanding of this compound for the scientific community. The potent and selective activity against a key parasitic enzyme, coupled with favorable oral bioavailability, positions this compound as a significant lead compound in the development of next-generation anti-malarial therapies.
References
DHFR-IN-5: An In-Depth Technical Guide on the Inhibition of Dihydrofolate Reductase
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, making them vital for cell proliferation and growth.[1][2][3] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, which has established it as a key target for therapeutic intervention in cancer and infectious diseases.[1][2] This document provides a technical overview of a novel investigational inhibitor, DHFR-IN-5, focusing on its mechanism of action, biochemical activity, and the methodologies used for its characterization.
Core Mechanism of DHFR Inhibition
DHFR inhibitors function by binding to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[1] This competitive inhibition blocks the production of THF, leading to a depletion of the downstream products necessary for DNA replication and repair. The interruption of this pathway is particularly effective against rapidly dividing cells, such as those found in cancerous tumors and various pathogens.[1]
Below is a diagram illustrating the central role of DHFR in the folate pathway and the inhibitory action of compounds like this compound.
Quantitative Analysis of this compound Activity
The inhibitory potential of this compound was quantified using a series of in vitro biochemical assays. The key parameters determined were the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes the quantitative data obtained for this compound against human DHFR.
| Parameter | Value (nM) | Assay Conditions |
| IC50 | 5.2 ± 0.7 | 100 µM DHF, 100 µM NADPH, 25°C |
| Ki | 1.8 ± 0.3 | Competitive inhibition model |
Experimental Protocols
A detailed methodology for the determination of the IC50 value of this compound is provided below.
In Vitro DHFR Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
This compound (serial dilutions)
-
96-well microplate
-
Spectrophotometer
-
-
Assay Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing assay buffer, 10 nM DHFR enzyme, and varying concentrations of this compound.
-
The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of 100 µM DHF and 100 µM NADPH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically for 10 minutes at 25°C using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
-
The following diagram outlines the workflow for the DHFR inhibition assay.
This compound demonstrates potent inhibitory activity against human dihydrofolate reductase in biochemical assays. Its low nanomolar IC50 and Ki values suggest it is a high-affinity inhibitor of the enzyme. The methodologies described provide a robust framework for the characterization of this and other novel DHFR inhibitors. Further studies are warranted to evaluate the cellular activity and pharmacokinetic properties of this compound to determine its potential as a therapeutic agent.
References
Preliminary Efficacy of DHFR-IN-5: An In-depth Technical Guide
Disclaimer: As of the latest data retrieval, no public information is available for a compound specifically designated "DHFR-IN-5." The following technical guide has been constructed as a representative model for a hypothetical Dihydrofolate Reductase (DHFR) inhibitor, herein referred to as DHFR-IN-X, to fulfill the structural and content requirements of the prompt. The data and experimental details are synthesized from established methodologies and findings for other well-characterized DHFR inhibitors.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors in the de novo synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis and cellular proliferation.[1] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and microbial infections.[1] DHFR inhibitors act by competitively binding to the active site of the enzyme, disrupting the folate pathway and leading to cell death, particularly in rapidly dividing cells.[1][2] This guide provides a preliminary overview of the in vitro and in vivo efficacy of a novel investigational DHFR inhibitor, DHFR-IN-X.
Mechanism of Action
DHFR-IN-X is a potent, selective, competitive inhibitor of Dihydrofolate Reductase. By binding to the active site of DHFR, it blocks the conversion of DHF to THF, leading to a depletion of intracellular THF pools.[1] This disruption of one-carbon metabolism inhibits the synthesis of nucleotides necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of DHFR-IN-X against various DHFR enzymes and its anti-proliferative effects on different cancer cell lines.
Table 1: Enzymatic Inhibition of DHFR by DHFR-IN-X
| Enzyme Source | IC50 (nM) | Ki (nM) |
| Human (hDHFR) | 15.2 | 5.8 |
| Escherichia coli (eDHFR) | 1250 | 480 |
| Staphylococcus aureus (saDHFR) | 850 | 320 |
IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency.
Table 2: In Vitro Anti-proliferative Activity of DHFR-IN-X
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| MCF-7 | Breast Cancer | 0.8 |
| HCT-116 | Colon Cancer | 2.5 |
GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of DHFR-IN-X on the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4]
Materials:
-
Recombinant human DHFR
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF)
-
NADPH
-
DHFR-IN-X
-
96-well clear plate
-
Multi-well spectrophotometer
Procedure:
-
Prepare serial dilutions of DHFR-IN-X in DHFR Assay Buffer.
-
To each well of a 96-well plate, add the DHFR enzyme, NADPH solution, and the test compound (DHFR-IN-X) or vehicle control.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the DHFR substrate (DHF) to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[4]
-
Calculate the initial reaction velocity for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of DHFR-IN-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of DHFR-IN-5, a putative inhibitor of Dihydrofolate Reductase (DHFR). The following sections detail the underlying principles, experimental protocols, and data presentation for key biochemical and cell-based assays.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][3] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a well-established therapeutic target for cancer and infectious diseases.[1][3] These protocols are designed to facilitate the high-throughput screening and detailed characterization of novel DHFR inhibitors like this compound.[1]
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing the inhibitory activity of a DHFR inhibitor, using data from the related compound DHFR-IN-4 as an example.[4] This structured format allows for a clear comparison of the compound's potency against its primary target and potential off-targets.
| Target | IC50 (nM) |
| DHFR | 123[4] |
| EGFR | 246[4] |
| HER2 | 357[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DHFR signaling pathway and the general workflow for screening DHFR inhibitors.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize this compound.
Protocol 1: Biochemical DHFR Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on purified DHFR enzyme activity. The principle is to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the enzymatic reduction of DHF to THF.[2][4][5][6]
Materials and Reagents:
-
Purified human DHFR enzyme
-
This compound
-
Methotrexate (B535133) (positive control inhibitor)[2]
-
Dihydrofolic acid (DHF)[2]
-
NADPH[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[4]
-
DMSO
-
96-well clear, flat-bottom plate[5]
-
Microplate reader with kinetic measurement capabilities at 340 nm[5]
Reagent Preparation:
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[4]
-
DHFR Enzyme Stock Solution: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration.[4]
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare fresh and keep on ice, protected from light.[4]
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed for dissolution; adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[4]
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer.[4]
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare dilutions of methotrexate as a positive control.
-
To a 96-well plate, add the following to the respective wells:
-
Test Wells: Assay buffer, diluted this compound, and DHFR enzyme solution.
-
Positive Control: Assay buffer, diluted methotrexate, and DHFR enzyme solution.
-
Negative Control (No Inhibitor): Assay buffer, DMSO (at the same final concentration as the test wells), and DHFR enzyme solution.
-
Blank: Assay buffer and DHFR enzyme solution (no substrate).
-
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the DHF substrate solution to all wells except the blank.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[4]
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of negative control)] * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or growth-inhibitory effects of this compound.[3]
Materials and Reagents:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)[1]
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[3]
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][3]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).[3]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1][3]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1][3]
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.[1]
References
Application Notes and Protocols for DHFR-IN-5 in Anti-Malarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. The enzyme dihydrofolate reductase (DHFR) is a clinically validated and critical target in the folate biosynthesis pathway of the malaria parasite.[1] Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism, ultimately leading to parasite death.[2][3] However, the efficacy of traditional antifolate drugs like pyrimethamine (B1678524) has been compromised by resistance-conferring mutations in the DHFR enzyme.[1]
DHFR-IN-5 (also known as P218) is a potent, orally active inhibitor of P. falciparum DHFR.[4] It has been specifically designed to be effective against both wild-type and pyrimethamine-resistant strains of the parasite, making it a promising candidate for the development of next-generation anti-malarial therapies.[4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its evaluation in an anti-malarial drug discovery workflow.
Mechanism of Action
This compound is a competitive inhibitor of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme. It binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade of the folate pathway deprives the parasite of essential precursors for DNA and RNA synthesis, thereby inhibiting its growth and replication. A key feature of this compound is its ability to maintain high potency against PfDHFR enzymes carrying mutations that confer resistance to older antifolates like pyrimethamine.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, demonstrating its potent and selective anti-malarial activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Strain/Enzyme | IC50 (nM) | Ki (nM) |
| P. falciparum | Wild-type (TM4) | 4.6[4] | - |
| P. falciparum | Quadruple mutant (V1/S) | 56[4] | 0.54[4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 46.3%[4] |
| Half-life (t1/2) | 7.3 hours[4] |
| Administration Route | Oral (p.o.)[4] |
| Dose | 30 mg/kg[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate biosynthesis pathway targeted by this compound and a typical workflow for the discovery and evaluation of novel anti-malarial compounds.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Caption: A typical workflow for the discovery and evaluation of anti-malarial DHFR inhibitors.
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.
Materials:
-
P. falciparum culture (e.g., TM4 or V1/S strain)
-
Human red blood cells (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II)
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and filter mats
-
Scintillation fluid and counter
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit in complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup:
-
Add 50 µL of complete medium to each well of a 96-well plate.
-
Add 50 µL of the appropriate drug dilution to the test wells. Add 50 µL of medium with 0.5% DMSO to the control wells.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with the gas mixture.
-
Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto glass fiber filter mats using a cell harvester.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: DHFR Enzyme Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PfDHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Purified recombinant P. falciparum DHFR enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add the desired concentrations of this compound to the test wells. Add DMSO to the control wells.
-
Add the PfDHFR enzyme to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which requires determining the IC50 value at a known substrate concentration and the Michaelis-Menten constant (Km) for the substrate.
-
Protocol 3: In Vivo Efficacy Assessment in a Mouse Model
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo anti-malarial efficacy of this compound in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (female, 6-8 weeks old)
-
This compound formulation for oral administration
-
Vehicle control (e.g., 7% Tween 80 in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Treatment Groups: Randomly assign mice to the following groups (n=5 per group):
-
Vehicle control
-
Positive control (e.g., Chloroquine at 5 mg/kg/day)
-
This compound at various doses (e.g., 10, 30, 100 mg/kg/day)
-
-
Drug Administration: Administer the first dose of the respective treatments orally 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group using the formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by dose-response analysis.
-
Conclusion
This compound represents a significant advancement in the development of anti-malarial agents targeting the folate pathway. Its high potency against both drug-sensitive and drug-resistant strains of P. falciparum, coupled with favorable pharmacokinetic properties, underscores its potential as a clinical candidate. The protocols provided herein offer a standardized framework for the preclinical evaluation of this compound and other novel DHFR inhibitors, facilitating the progression of promising compounds through the drug discovery pipeline.
References
Application Notes and Protocols for DHFR-IN-5 in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the metabolic pathway of folate, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with NADPH as a cofactor.[1][2][3][4][5][6][7] THF and its derivatives are vital for the synthesis of purines, thymidylate, and certain amino acids, making DHFR an essential enzyme for cell proliferation and growth.[3][8] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[3][4][6][8]
DHFR-IN-5 is a potent inhibitor of dihydrofolate reductase, demonstrating significant activity against Plasmodium falciparum DHFR, including mutant strains.[9][10] This document provides detailed application notes and experimental protocols for characterizing the enzyme kinetics of this compound. The following sections outline the necessary materials, step-by-step procedures for determining key inhibitory parameters, and guidance on data presentation and visualization.
Data Presentation
The quantitative data from enzyme kinetic experiments with this compound should be summarized for clear interpretation and comparison.
| Parameter | This compound | Methotrexate (B535133) (Control) | Description |
| IC50 (nM) | Experimental Value | Literature/Experimental Value | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
| Ki (nM) | Experimental Value | Literature/Experimental Value | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
| Mode of Inhibition | Competitive/Non-competitive/Uncompetitive/Mixed | Competitive | The mechanism by which the inhibitor binds to the enzyme and affects its activity. |
| Vmax (µmol/min/mg) | Experimental Value | Experimental Value | The maximum rate of the enzyme-catalyzed reaction in the absence and presence of the inhibitor. |
| Km (µM) | Experimental Value | Experimental Value | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams are provided.
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for DHFR enzyme kinetics assay.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2][11][12][13]
Materials and Reagents:
-
DHFR Enzyme: Purified recombinant DHFR.
-
DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.
-
Dihydrofolate (DHF): Substrate stock solution (e.g., 10 mM in assay buffer with a small amount of NaOH to dissolve, pH adjusted to 7.5). Store at -80°C, protected from light.[13]
-
NADPH: Cofactor stock solution (e.g., 10 mM in assay buffer). Store at -20°C.[13]
-
This compound: Stock solution (e.g., 10 mM in 100% DMSO).
-
Methotrexate: Positive control inhibitor stock solution (e.g., 1 mM in assay buffer).[13]
-
96-well UV-transparent microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Procedure:
-
Reagent Preparation:
-
On the day of the experiment, thaw all reagents and keep them on ice.
-
Prepare a working solution of DHFR enzyme in cold assay buffer to the desired concentration (e.g., 20 nM).
-
Prepare working solutions of DHF and NADPH in assay buffer. The final concentrations in the assay will typically be around the Km value for each.
-
Prepare a serial dilution of this compound in assay buffer containing a constant small percentage of DMSO (e.g., 1%) to avoid solvent effects. Also, prepare dilutions of methotrexate as a positive control.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Background Control: 100 µL Assay Buffer.
-
Enzyme Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate dilution + 10 µL DHFR enzyme.
-
Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL DHFR enzyme.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Prepare a reaction mixture containing DHF and NADPH in assay buffer.
-
To start the reaction, add 100 µL of the reaction mixture to all wells simultaneously using a multichannel pipette.
-
-
Kinetic Measurement:
Data Analysis:
-
Calculate Initial Velocity (V0): Determine the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Correct for Background: Subtract the rate of the background control from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [(V0, control - V0, inhibitor) / V0, control] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Determination of Ki and Mode of Inhibition
This protocol determines the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound. This involves measuring the enzyme kinetics at various concentrations of the substrate (DHF) and the inhibitor.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay with a matrix of varying concentrations of DHF and at least three different fixed concentrations of this compound (including a zero-inhibitor control). The DHF concentrations should bracket the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Keep the concentration of NADPH constant and saturating.
Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction rates (V0) for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V0 versus the DHF concentration.
-
Create Lineweaver-Burk Plots: Generate double reciprocal plots (1/V0 vs. 1/[DHF]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
Calculate Ki: The Ki value can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration or by using non-linear regression fitting of the raw data to the appropriate inhibition model equation. The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used for competitive inhibitors.[14]
Troubleshooting
-
High Background Signal: Ensure the DHF and NADPH solutions are fresh and protected from light, as they can degrade.
-
No Inhibition Observed: Verify the concentration and activity of this compound. Ensure proper pre-incubation to allow for inhibitor binding.
-
Precipitation of Compound: Check the solubility of this compound in the final assay buffer. The DMSO concentration should typically be kept below 1%.
-
Non-linear Reaction Progress: This could be due to substrate depletion, enzyme instability, or product inhibition. Use initial linear rates for calculations. Ensure the enzyme concentration is appropriate to maintain linearity during the measurement period.
By following these detailed protocols, researchers can effectively characterize the inhibitory activity and kinetic parameters of this compound, providing valuable insights for drug development and further research.
References
- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHFR-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHFR-IN-5, also known as p218, is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA synthesis and cellular proliferation.[3][4] Inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis. This mechanism makes DHFR a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as malaria.[3][4] this compound has demonstrated significant activity against the DHFR enzyme of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to existing antifolate drugs like pyrimethamine.[2][5]
Mechanism of Action
This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, DHF.[5] The potency and selectivity of this compound against P. falciparum DHFR (PfDHFR) are attributed to its unique structural features.[5] The molecule possesses a flexible pyrimidine (B1678525) side-chain and a carboxylate group that forms charge-mediated hydrogen bonds with a conserved arginine residue (Arg122) in the active site of PfDHFR.[5] This interaction is disfavored in human DHFR due to amino acid substitutions in the vicinity of the analogous arginine residue, which accounts for the compound's high selectivity.[4][5] Furthermore, this compound exhibits a slow-on/slow-off tight-binding mechanism to both wild-type and mutant PfDHFR, which prolongs its residence time on the target and contributes to its efficacy against resistant strains.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key potency data.
Table 1: Biochemical Activity of this compound against P. falciparum DHFR
| Target Enzyme | Inhibition Constant (K_i) (nM) |
| Quadruple mutant P. falciparum DHFR (V1/S) | 0.54 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Cellular Activity of this compound against P. falciparum
| P. falciparum Strain | IC_50 (nM) |
| Wild-type (TM4) | 4.6 |
| Quadruple mutant (V1/S) | 56 |
Data sourced from MedChemExpress.[2]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the folate signaling pathway and the experimental workflows for evaluating this compound.
Caption: Folate metabolism pathway and the inhibitory action of this compound.
References
- 1. P218 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muddled mechanisms: recent progress towards antimalarial target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for DHFR-IN-5 in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHFR-IN-5, also known as P218, is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of many organisms, including parasitic protozoa. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHFR a validated and attractive target for antiparasitic drug development. This compound has shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to conventional antifolate drugs like pyrimethamine (B1678524). These notes provide an overview of the known applications of this compound in parasitology research, with a primary focus on P. falciparum, and include detailed experimental protocols for its evaluation.
Mechanism of Action
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor for various cofactors necessary for one-carbon transfer reactions. In apicomplexan parasites such as Plasmodium, Toxoplasma, and Cryptosporidium, DHFR is often expressed as a bifunctional enzyme with thymidylate synthase (TS). This compound acts as a competitive inhibitor of the DHFR enzyme.[1][2]
A key feature of this compound is its high selectivity and potent inhibitory activity against both wild-type and drug-resistant mutant forms of P. falciparum DHFR (PfDHFR).[2] Its design incorporates flexibility in its pyrimidine (B1678525) side-chain and a carboxylate group that forms charge-mediated hydrogen bonds with a conserved arginine residue (Arg122) in the active site of PfDHFR.[2] This binding mode is substantially different from its interaction with human DHFR, which accounts for its high selectivity.[2] Furthermore, this compound exhibits a slow-on/slow-off tight-binding mechanism, leading to a prolonged residence time on the target enzyme.[2]
Applications in Parasitology Research
The primary application of this compound in parasitology research has been in the context of antimalarial drug discovery, specifically targeting Plasmodium falciparum.
Plasmodium falciparum
This compound has demonstrated potent activity against both pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. Its efficacy has been evaluated in both in vitro and in vivo models.
Quantitative Data for this compound against Plasmodium falciparum
| Parameter | Strain/Enzyme | Value | Reference |
| Ki | Quadruple mutant P. falciparum DHFR | 0.54 nM | [1] |
| IC50 | Wild-type P. falciparum (TM4) | 4.6 nM | [1] |
| IC50 | Quadruple mutant P. falciparum (V1/S) | 56 nM | [1] |
| ED50 (in vivo) | Quadruple mutant P. falciparum in SCID mice | 0.3 mg/kg | [2] |
| ED90 (in vivo) | Quadruple mutant P. falciparum in SCID mice | 1 mg/kg | [2][3] |
Pharmacokinetic Profile
In studies conducted in rats, this compound administered orally at 30 mg/kg showed good oral bioavailability (46.3%) and a reasonable half-life of 7.3 hours.[1]
Toxoplasma gondii and Cryptosporidium parvum
As of the latest available research, there is no specific published data on the efficacy (e.g., IC50 values) of this compound (P218) against Toxoplasma gondii or Cryptosporidium parvum. While DHFR is a validated drug target in T. gondii and has been explored in C. parvum, research on this compound has been predominantly focused on its antimalarial properties.[4][5]
For context, the widely used DHFR inhibitor pyrimethamine is a component of the standard treatment for toxoplasmosis. However, effective therapies targeting DHFR in Cryptosporidium have remained elusive, partly due to natural resistance-conferring amino acid residues in the active site of the enzyme in this parasite.[5] Further research is required to determine the potential of this compound against these and other parasites.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway in Apicomplexan Parasites
The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway of apicomplexan parasites.
Caption: Role of DHFR in the folate biosynthesis pathway.
Experimental Workflow: In Vitro Susceptibility Assay
The following diagram outlines a typical workflow for assessing the in vitro susceptibility of P. falciparum to this compound.
Caption: In vitro susceptibility testing workflow.
Experimental Protocols
Protocol 1: In Vitro Susceptibility of P. falciparum to this compound
This protocol is adapted from standard SYBR Green I-based drug sensitivity assays.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, and 0.5% Albumax II or 10% human serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
96-well black microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a sealed chamber with the gas mixture. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. The final concentrations should typically range from low nanomolar to micromolar. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (B1663885) or pyrimethamine (positive control).
-
Assay Setup: Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium. Add 200 µL of this suspension to each well of the drug-diluted plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in the gassed chamber.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence of each well using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from uninfected red blood cells) from all readings. Plot the percentage of growth inhibition against the log of the drug concentration. Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of recombinant parasite DHFR by this compound.
Materials:
-
Purified recombinant parasite DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA, 75 mM 2-mercaptoethanol, 1 mg/mL bovine serum albumin)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the DHFR Assay Buffer. The final concentration in the assay is typically around 100 µM for both.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In each well or cuvette, add:
-
DHFR Assay Buffer
-
NADPH solution
-
This compound dilution (or DMSO for the no-inhibitor control)
-
Purified DHFR enzyme
-
-
Pre-incubation: Pre-incubate the mixture at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the DHF solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value.
Conclusion
This compound is a promising antiparasitic compound, particularly for its potent activity against both drug-sensitive and drug-resistant P. falciparum. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. While its application has been primarily in malaria research, the essential role of DHFR in other parasites like Toxoplasma gondii and Cryptosporidium parvum suggests that future studies could explore the activity of this compound against these and other parasitic pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Cryptosporidium parvum dihydrofolate reductase inhibitors by complementation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for DHFR-IN-5: A Chemical Probe for Dihydrofolate Reductase Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in DNA synthesis, repair, and cellular proliferation.[2][3] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[2][3] DHFR inhibitors block the enzyme's activity, leading to THF depletion and subsequent disruption of DNA synthesis and cell growth, particularly in rapidly dividing cells.[4][5]
DHFR-IN-5 is a potent and orally active inhibitor of dihydrofolate reductase.[6] It has demonstrated significant activity against Plasmodium falciparum DHFR, including pyrimethamine-resistant strains, highlighting its potential as an anti-malarial agent.[6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe in DHFR-related research.
Data Presentation
Quantitative Data for this compound and Comparative Inhibitors
The following table summarizes the available quantitative data for this compound and provides a comparison with other well-known DHFR inhibitors. This allows for a direct assessment of its potency and selectivity.
| Compound | Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |
| This compound | Plasmodium falciparum (quadruple mutant) | Biochemical | Kᵢ | 0.54 nM | [6] |
| This compound | Plasmodium falciparum (wild-type, TM4) | Cellular | IC₅₀ | 4.6 nM | [6] |
| This compound | Plasmodium falciparum (quadruple mutant, V1/S) | Cellular | IC₅₀ | 56 nM | [6] |
| Methotrexate | Human DHFR | Biochemical | IC₅₀ | 4.74 nM | [7] |
| Methotrexate | Toxoplasma gondii DHFR | Biochemical | IC₅₀ | 1.35 nM | [7] |
| Methotrexate | Mtb DHFR | Biochemical | IC₅₀ | 16.0 ± 3.0 µM | [8] |
| Pyrimethamine | Pneumocystis carinii DHFR | Biochemical | IC₅₀ | 0.038 µM | [7] |
| Pyrimethamine | Toxoplasma gondii DHFR | Biochemical | IC₅₀ | 0.011 µM | [7] |
| Trimethoprim | Mtb DHFR | Biochemical | IC₅₀ | 16.5 ± 2.5 µM | [8] |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions.
Signaling Pathway
The diagram below illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of action of DHFR inhibitors like this compound. DHFR catalyzes the conversion of DHF to THF, a critical step for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1][2][3]
Caption: DHFR's role in the folate pathway and inhibitor action.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the activity of this compound.
DHFR Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2]
Materials:
-
Purified recombinant DHFR (human or from other species)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
200 nM purified DHFR enzyme
-
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of DHF (final concentration 137.5 µM) and NADPH (final concentration 125 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for DHFR enzymatic inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.[9]
Materials:
-
Target cell line (e.g., cancer cell line or parasite culture)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using a solubilization solution, add it to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating DHFR-IN-5: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of DHFR-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, particularly in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of the compound. Gentle warming and vortexing can aid in dissolution.
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with compounds that have low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. It is also recommended to add the DMSO stock solution to the aqueous buffer or medium with vigorous stirring or vortexing to ensure rapid and uniform mixing.
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: The stability of this compound in your specific cell culture medium or buffer can be evaluated over time. Prepare a solution of the compound at the desired final concentration and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like HPLC-UV or LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Difficulty in Dissolving this compound
-
Observation: The compound is not fully dissolving in the chosen solvent, or visible particulates remain.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: While DMSO is the recommended solvent, ensure you are using a high-purity, anhydrous grade.
-
Insufficient Sonication/Vortexing: The compound may require more energy to dissolve. Try sonicating the solution in a water bath for short intervals or vortexing at a higher speed.
-
Low Temperature: Gentle warming of the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat can lead to degradation.
-
Issue 2: Compound Precipitation Out of Solution
-
Observation: A previously clear solution of this compound becomes cloudy or shows visible precipitate.
-
Possible Causes & Solutions:
-
Supersaturation: The initial concentration of the stock solution may be too high. Try preparing a slightly more dilute stock solution.
-
Temperature Fluctuation: Moving solutions from a warmer environment to a colder one can cause precipitation. Allow solutions to equilibrate to room temperature before use.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound precipitation and degradation. It is crucial to aliquot stock solutions into single-use volumes.
-
Interaction with Aqueous Media: When diluting into aqueous buffers, the low aqueous solubility of this compound can cause it to crash out. Refer to the FAQ on preventing precipitation during dilution.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Solvent/Conditions |
| Solubility | ||
| In DMSO | ≥ 50 mg/mL | DMSO |
| In Ethanol | < 1 mg/mL | Ethanol |
| In Water | Insoluble | Water |
| Storage Stability | ||
| Solid | 2 years at -20°C | |
| In DMSO | 6 months at -80°C; 1 month at -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the desired amount of solid this compound (Molecular Weight: 360.43 g/mol ) in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 360.43 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Visualizations
Caption: Signaling pathway of DHFR inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
troubleshooting DHFR-IN-5 precipitation in media
Welcome to the technical support center for DHFR-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway.[2] This pathway is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[2] By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a key cofactor for these biosynthetic processes. This disruption halts DNA synthesis and cell proliferation, making DHFR a target for therapeutic intervention in diseases like malaria.[1]
Q2: My this compound, dissolved in DMSO, precipitates after I add it to my cell culture media. Why is this happening?
This is a common issue with many small molecule inhibitors that are hydrophobic (liposoluble). While this compound may be soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media is often significantly lower.[3] When a concentrated DMSO stock solution is diluted into the aqueous media, the abrupt change in solvent polarity causes the hydrophobic compound to fall out of solution, leading to precipitation.[4] The solubility in DMSO is not always a good predictor of its solubility in the final aqueous experimental solution.[3]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture media at or below 0.5%.[5] Many cell lines can tolerate up to 1%, but this should be empirically determined for your specific cell type. Primary cells are often more sensitive and may require the final DMSO concentration to be 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: After preparing the final working solution in media, I still see a precipitate. What should I do?
If you observe precipitation in your final working solution, it is not recommended to proceed with the experiment as the actual concentration of the inhibitor in solution will be unknown. Gentle warming of the media to 37°C before and during the addition of the inhibitor stock can sometimes help. Additionally, vortexing the media while adding the stock solution dropwise can aid in dispersion. However, if precipitation persists, you will likely need to lower the final concentration of this compound.
Q5: Can I filter my final working solution to remove the precipitate?
Filtering the final working solution to remove precipitate is generally not recommended. The precipitate is the compound of interest, and filtering it out will lower the effective concentration of this compound in your experiment, leading to inaccurate results. The best approach is to optimize the dissolution procedure to prevent precipitation from occurring in the first place.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Visualizing the Problem: A Troubleshooting Workflow
References
Technical Support Center: Optimizing DHFR-IN-5 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DHFR-IN-5 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHFR inhibitors like this compound?
A1: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using NADPH as a cofactor.[1][2] THF is essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3][4] DHFR inhibitors, such as this compound, act as competitive inhibitors by binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[1] This inhibition leads to a depletion of THF, which disrupts DNA synthesis and cell proliferation, ultimately causing cell death.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For accurate and reproducible results, proper preparation and storage of this compound stock solutions are crucial. It is recommended to dissolve this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[5] When preparing working solutions, the final concentration of the solvent in the assay should be kept low (typically ≤ 0.5% v/v) to prevent solvent-induced effects on enzyme activity.[6]
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: The optimal concentration range for this compound can vary depending on the specific assay conditions and the purity of the enzyme. For initial screening, it is advisable to use a broad concentration range to ensure the full dose-response curve is captured. A common starting point is a 7 to 10-point dose-response curve, with the highest concentration in the low micromolar range (e.g., 1 µM to 10 µM) and proceeding with serial dilutions (e.g., 1:3 or 1:5 dilutions).[7] Based on the initial results, a more focused concentration range can be used in subsequent experiments to refine the IC50 value.
Q4: What controls are essential in a DHFR IC50 determination assay?
A4: Including appropriate controls is critical for validating the results of an IC50 experiment. The following controls should be included:
-
No-Inhibitor Control (Vehicle Control): This contains all reaction components, including the vehicle (e.g., DMSO) used to dissolve the inhibitor, to measure maximum enzyme activity.[8]
-
Positive Control: A well-characterized DHFR inhibitor with a known potency, such as Methotrexate (MTX), should be used to confirm that the assay is working correctly.[8]
-
No-Enzyme Control: This contains all reaction components except for the DHFR enzyme to account for any background signal.
Q5: How long should the enzyme be pre-incubated with this compound before initiating the reaction?
A5: The necessity and duration of a pre-incubation period depend on the binding kinetics of the inhibitor. For some inhibitors, particularly those with a slow onset of inhibition, a pre-incubation period with the enzyme may be required to reach binding equilibrium before adding the substrate.[2] While some DHFR inhibitors like MTX can show inhibition within seconds, at low enzyme and inhibitor concentrations, a pre-incubation period might be necessary.[2] It is recommended to test different pre-incubation times (e.g., 5, 15, and 30 minutes) to determine the optimal condition for this compound.
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent inhibitor preparation and storage.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes, especially for small volumes. Prepare a master mix of reagents to minimize pipetting errors between wells.[8]
-
-
Possible Cause: Fluctuations in incubation times and temperatures.
-
Solution: Strictly adhere to the established incubation times and temperatures throughout the experiment, as variations can alter enzyme activity and inhibitor binding.[8]
-
Problem: No dose-response curve is observed (flat line).
-
Possible Cause: The concentration range of this compound is too low or too high.
-
Solution: Test a much broader concentration range, for instance, from 100 µM down to 1 pM, to identify the inhibitory range.[7]
-
-
Possible Cause: The inhibitor is inactive or has degraded.
-
Solution: Verify the purity and integrity of your this compound compound.
-
-
Possible Cause: The assay is not sensitive enough.
-
Solution: Double-check all reaction components, their concentrations, and the pH of the assay buffer. Ensure the positive control, like Methotrexate, shows the expected inhibition.[8]
-
Problem: The data points do not fit a standard sigmoidal curve well.
-
Possible Cause: Insufficient number of data points.
-
Solution: Increase the number of concentrations tested, especially around the expected IC50 value, to better define the curve.
-
-
Possible Cause: Outliers in the data.
-
Solution: Carefully examine the data for any obvious outliers that may be skewing the curve fit. Repeat the experiment if necessary.
-
-
Possible Cause: The chosen non-linear regression model is not appropriate.
Problem: Discrepancy between biochemical (enzyme) and cellular assay results.
-
Possible Cause: Poor cell permeability of this compound.
-
Solution: The compound may not be efficiently crossing the cell membrane to reach the intracellular DHFR enzyme.[8]
-
-
Possible Cause: The inhibitor is being removed from the cells by efflux pumps.
-
Solution: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[8]
-
-
Possible Cause: Off-target effects in the cellular environment.
-
Solution: In a cellular context, small molecules can interact with other proteins, which might interfere with their primary activity or cause toxicity.[8]
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Experiment Type | Recommended Concentration Range | Purpose |
| Initial Screening | 1 nM to 10 µM | To determine the approximate potency and the effective concentration range. |
| IC50 Determination | Centered around the estimated IC50 from the initial screen, with at least 5-7 concentrations above and below. | To accurately determine the IC50 value. |
Table 2: Example Reaction Mixture for DHFR Inhibition Assay
| Component | Final Concentration | Purpose |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | 1X | To maintain a stable pH for the enzymatic reaction. |
| DHFR Enzyme | Varies (e.g., 1.5 x 10⁻³ units/reaction)[2] | The enzyme being inhibited. |
| NADPH | ~100 µM | The cofactor for the DHFR enzyme. |
| Dihydrofolic Acid (DHF) | Varies (e.g., 50 µM) | The substrate for the DHFR enzyme. |
| This compound or Control | Varies | The inhibitor being tested. |
| DMSO | <0.5% (v/v) | The solvent for the inhibitor. |
Detailed Experimental Protocol: DHFR Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 value of this compound using a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1][2]
Materials:
-
Purified DHFR enzyme
-
This compound
-
Methotrexate (positive control)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted this compound, positive control (Methotrexate), or vehicle control (DMSO) to the appropriate wells.
-
Add the DHFR enzyme to all wells except the no-enzyme control wells.
-
Add NADPH to all wells.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a predetermined amount of time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 2.5 to 5 minutes) using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: A Guide to Reproducible DHFR-IN-5 Experiments
Welcome to the technical support center for DHFR-IN-5, a potent inhibitor of dihydrofolate reductase (DHFR). This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful and reproducible use of this compound in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and, ultimately, cell death. This mechanism is particularly effective in rapidly proliferating cells that have a high demand for nucleotide biosynthesis.
Q2: What are the primary applications of this compound in research?
A2: this compound, also known as P218, has been primarily characterized as a potent anti-malarial agent. It exhibits high affinity for the DHFR enzyme of Plasmodium falciparum, including mutant strains that are resistant to other antifolate drugs like pyrimethamine.[1] Its high selectivity for the parasite's enzyme over human DHFR makes it a promising candidate for anti-malarial drug development.[1][2][3][4] Beyond its anti-malarial properties, as a DHFR inhibitor, it can be used in broader research contexts to study the role of the folate pathway in various cellular processes and as a tool compound in cancer research and microbiology.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your experimental medium immediately before use.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules. To address this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity and precipitation. You can also try preparing an intermediate dilution of your stock solution in the culture medium with vigorous vortexing before the final dilution. If precipitation persists, consider using a formulation with a solubilizing agent, though this should be carefully controlled for its own potential effects on the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health: Different cell passages can have variations in DHFR expression levels. Cell health can affect drug sensitivity.2. Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the effective drug concentration per cell.3. Variability in drug preparation: Inaccurate dilutions or degradation of the compound. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Ensure precise and consistent cell seeding for all experiments.3. Prepare fresh dilutions of this compound from a reliable stock for each experiment. |
| Low or no activity in cellular assays | 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane.2. Drug efflux: Active transport of the compound out of the cells by efflux pumps.3. Compound degradation: Instability of the compound in the cell culture medium over the course of the experiment. | 1. If available, use a cell line with known permeability characteristics or perform a cell permeability assay.2. Co-incubate with known efflux pump inhibitors to see if activity is restored.3. Assess the stability of this compound in your specific cell culture medium over time using methods like HPLC. |
| Unexpected cellular phenotype or toxicity | 1. Off-target effects: this compound may be interacting with other cellular targets besides DHFR.2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a rescue experiment by supplementing the media with folinic acid, which bypasses the need for DHFR activity. If the phenotype is not rescued, it may be due to off-target effects. Compare the phenotype to that induced by other structurally different DHFR inhibitors or by DHFR knockdown (siRNA/shRNA).2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data
The following tables summarize the available quantitative data for this compound (P218).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| Wild-Type P. falciparum DHFR (TM4) | 4.6 | - |
| Quadruple Mutant P. falciparum DHFR (V1/S) | 56 | 0.54 |
| Data from MedchemExpress and Yuthavong Y, et al. (2012).[1][5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 46.3% |
| Half-life (t1/2) | 7.3 hours |
| Data from MedchemExpress and Yuthavong Y, et al. (2012).[5] |
Experimental Protocols
1. DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized method to determine the in vitro inhibitory activity of this compound.
-
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
-
Materials:
-
Recombinant DHFR (human or other species of interest)
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant DHFR enzyme, and the this compound dilutions.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Experimental Workflow
References
- 1. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target [ouci.dntb.gov.ua]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Cytotoxicity of DHFR-IN-5 in Non-Target Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing DHFR-IN-5 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential cytotoxicity in non-target cells, ensuring the validity and reproducibility of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[2][3][4] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to disruption of DNA synthesis and repair, which can cause cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][5]
Q2: I am observing significant cytotoxicity in my non-target cell line when using this compound. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target cytotoxicity is crucial for interpreting your results. An on-target effect is due to the inhibition of DHFR, while an off-target effect is caused by this compound binding to other unintended proteins.[1][3] A highly recommended method to differentiate between these is a folinic acid rescue experiment .[1] Folinic acid can be converted to THF downstream of DHFR, thus bypassing the enzymatic step inhibited by this compound. If the cytotoxicity is rescued by the addition of folinic acid, it is likely an on-target effect. If cytotoxicity persists despite the presence of folinic acid, it is indicative of an off-target mechanism.[1]
Q3: My results suggest off-target cytotoxicity. What are the common causes and what steps can I take to mitigate this?
A3: Off-target effects can arise from several factors, including the inhibitor's concentration, the duration of exposure, and the specific characteristics of the cell line used.[6] High concentrations of a compound can lead to binding to lower-affinity, unintended targets.[1]
Recommended Actions to Mitigate Off-Target Cytotoxicity:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits DHFR without causing excessive cytotoxicity.[6]
-
Time-Course Experiment: Reduce the incubation time to the minimum required to observe the desired on-target effect.[6]
-
Use a Structurally Different DHFR Inhibitor: If another DHFR inhibitor with a different chemical scaffold does not produce the same cytotoxic phenotype, it strongly suggests the effects of this compound are off-target.[1]
-
Profile for Off-Target Kinase Activity: Many small molecule inhibitors unintentionally target kinases.[1] A broad kinase panel screening can identify potential off-target kinase interactions.[3]
Q4: How can I confirm that this compound is engaging with DHFR in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[1][3] This assay measures the thermal stability of a protein in the presence and absence of a ligand. If this compound binds to DHFR, it will stabilize the protein, resulting in a higher melting temperature.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Actions | Expected Outcome |
| High levels of unexpected cell death at effective concentrations. | Off-target cytotoxicity. | 1. Perform a folinic acid rescue experiment.[1]2. Conduct a broad kinase panel screen to identify off-target interactions.[3]3. Test a structurally unrelated DHFR inhibitor.[1] | Identification of the cause of cytotoxicity (on-target vs. off-target). |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[6]2. Run a vehicle-only control. | Reduced background cytotoxicity. | |
| Compound precipitation. | 1. Visually inspect the culture medium for precipitates.2. Check the solubility of this compound in your assay medium.3. Use a lower solvent concentration or incorporate serum proteins to aid solubilization.[7] | More consistent and dose-dependent biological activity. | |
| Inconsistent IC50 values between experiments. | Inconsistent cell health or seeding density. | 1. Use cells within a consistent passage number range.2. Ensure >95% cell viability before seeding.3. Optimize and standardize cell seeding density.[7] | Increased reproducibility of results. |
| Compound instability. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.2. Avoid repeated freeze-thaw cycles of the stock solution.[6] | More reliable experimental outcomes. |
Experimental Protocols
Protocol 1: Folinic Acid Rescue Experiment
This protocol is designed to differentiate between on-target and off-target cytotoxicity of this compound.
Materials:
-
Non-target cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Folinic acid solution (e.g., 100 µM)
-
96-well plates
-
Cytotoxicity assay reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. For each this compound concentration, prepare two sets of wells: one with this compound alone and one with this compound plus a saturating concentration of folinic acid (e.g., 100 µM).[1]
-
Controls: Include the following controls:
-
Vehicle-only (e.g., 0.1% DMSO)
-
Folinic acid-only
-
Untreated cells
-
-
Treatment: Remove the old medium from the cells and add the prepared treatment and control solutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a suitable cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound for both the rescued and non-rescued conditions. A rightward shift in the dose-response curve in the presence of folinic acid indicates on-target cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the engagement of this compound with DHFR in intact cells.[3]
Materials:
-
Cell line of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations, including a vehicle control. Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).[3]
-
Thermal Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[3]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[3]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[3]
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble DHFR by Western blotting or mass spectrometry.[3]
-
Data Analysis: Plot the amount of soluble DHFR as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Visualizations
Caption: The DHFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound cytotoxicity.
References
Technical Support Center: Refining DHFR-IN-5 Assay Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are necessary for DNA synthesis and cell proliferation.[4] By inhibiting DHFR, this compound disrupts these vital cellular processes.[4] It shows particularly high potency against the DHFR enzyme from the malaria parasite, Plasmodium falciparum, including pyrimethamine-resistant quadruple mutant strains.[1][2]
Q2: What are the key inhibitory values for this compound?
A2: The inhibitory activity of this compound has been characterized against Plasmodium falciparum DHFR. The reported values are summarized in the table below.
| Target Enzyme | Inhibition Constant (Ki) | IC50 (Wild-Type, TM4 strain) | IC50 (Quadruple Mutant, V1/S strain) |
| Plasmodium falciparum DHFR (quadruple mutant) | 0.54 nM | 4.6 nM | 56 nM |
Data sourced from MedchemExpress.[1][2]
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to dissolve this compound in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions for assays, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. It is generally recommended to keep the final DMSO concentration below 1%.
Q4: What are the appropriate controls for a this compound experiment?
A4: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Positive Control: A well-characterized DHFR inhibitor, such as methotrexate (B535133) or pyrimethamine (B1678524) (especially for P. falciparum assays), should be used to confirm that the assay is performing as expected.
-
Negative Control (Vehicle Control): This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on the assay.
-
No-Enzyme Control: This control lacks the DHFR enzyme and is used to determine the background rate of NADPH oxidation that is not dependent on the enzyme.
-
No-Inhibitor Control: This control contains the enzyme and all other reaction components except for the inhibitor, representing 100% enzyme activity.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Use calibrated pipettes and consider preparing master mixes for reagents to ensure consistency across wells. |
| Reagent Degradation | Prepare fresh solutions of NADPH and DHF for each experiment, as they are prone to degradation. DHF is also light-sensitive and should be protected from light. |
| Inconsistent Incubation Times/Temperatures | Strictly adhere to the protocol's specified incubation times and temperatures, as variations can alter enzyme activity and inhibitor binding. |
| Inhibitor Precipitation | Visually inspect wells for any signs of precipitation after adding this compound to the aqueous assay buffer. If precipitation is suspected, refer to the troubleshooting guide for inhibitor solubility below. |
Issue 2: this compound shows lower than expected potency in the assay.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure proper storage of the compound. If degradation is suspected, use a fresh stock of the inhibitor. |
| Suboptimal Enzyme or Substrate Concentration | Verify the concentrations of DHFR, DHF, and NADPH. The reaction should be in the linear range. Consider performing enzyme and substrate titration experiments to determine optimal concentrations. |
| Incorrect Assay Buffer pH | The activity of DHFR is pH-dependent. Prepare the assay buffer with the correct pH and verify it before use. |
| Presence of Contaminants | Ensure that all reagents and labware are free from contaminants that could interfere with the assay. |
Issue 3: Discrepancy between biochemical (enzymatic) and cell-based assay results.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | This compound may not efficiently cross the cell membrane to reach its intracellular target. |
| Efflux by Cellular Pumps | The inhibitor may be actively transported out of the cells by efflux pumps. |
| Inhibitor Metabolism | The cells may metabolize and inactivate this compound. |
| Off-Target Effects | In a cellular environment, the inhibitor might interact with other proteins, leading to unexpected effects. |
Experimental Protocols
Standard DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a general guideline for a colorimetric assay measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Recombinant Plasmodium falciparum DHFR
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
96-well, UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare fresh stock solutions of DHF and NADPH in the assay buffer. Keep on ice and protect DHF from light.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound (or positive/negative controls) to the appropriate wells.
-
Add the DHFR enzyme to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the no-inhibitor control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Plasmodium falciparum Growth Inhibition Assay
This protocol outlines a method to assess the effect of this compound on the in vitro growth of asexual blood-stage P. falciparum.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 or V1/S strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
This compound
-
96-well microplate
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer with dye
Procedure:
-
Parasite Culture:
-
Maintain a synchronized culture of P. falciparum in human RBCs.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the parasite culture (at a starting parasitemia of ~0.5% and 2% hematocrit) to each well.
-
Include positive (e.g., pyrimethamine) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
After incubation, add lysis buffer containing a DNA-intercalating dye to each well.
-
-
Measurement:
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBCs.
-
Normalize the fluorescence values to the no-inhibitor control to calculate the percent growth inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DHFR-IN-5 and Methotrexate as Plasmodium DHFR Inhibitors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the dihydrofolate reductase (DHFR) enzyme of the Plasmodium parasite remains a critical drug target. The emergence of resistance to classical antifolates like pyrimethamine (B1678524) has necessitated the development of novel inhibitors. This guide provides an objective comparison of DHFR-IN-5, a next-generation inhibitor, and methotrexate (B535133), a well-established antifolate, in their activity against Plasmodium.
Executive Summary
This compound, also known as P218, is a potent, orally active inhibitor of Plasmodium falciparum DHFR, demonstrating high efficacy against both wild-type and drug-resistant parasite strains. Methotrexate, a classical antifolate, also exhibits potent in vitro activity against pyrimethamine-resistant Plasmodium. However, challenges with its in vivo efficacy in some models and potential for toxicity have been noted. This guide presents a detailed comparison of their biochemical potency, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and methotrexate against Plasmodium species. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical and In Vitro Activity against Plasmodium falciparum
| Parameter | This compound (P218) | Methotrexate |
| Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Ki (Quadruple Mutant PfDHFR) | 0.54 nM[1] | Data not available |
| IC50 (Wild-Type P. falciparum) | 4.6 nM (TM4 strain)[1] | 0.32 ± 0.05 nM (T9-96 strain)[2] |
| IC50 (Resistant P. falciparum) | 56 nM (V1/S, quadruple mutant)[1] | 48.02 ± 4.40 nM (K1, multidrug-resistant)[2] |
| IC50 (Pyrimethamine-Resistant P. vivax) | Data not available | Median: 2.6 nM[3][4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (P218) | Methotrexate |
| In Vivo Model | SCID mice with human red blood cells (P. falciparum) | Murine malaria models (P. berghei, etc.) / Human clinical trial |
| In Vivo Efficacy | ED90: 1 mg/kg (quadruple mutant)[5] | Lacked in vivo activity in murine models; In a human trial, a 5mg daily dose did not achieve the desired effective concentration to clear infection[6] |
| Oral Bioavailability | 46.3% (rats)[1] | Data not directly comparable |
| Half-life | 7.3 h (rats)[1] | Data not directly comparable |
Mechanism of Action and Signaling Pathway
Both this compound and methotrexate act as competitive inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By blocking DHFR, these inhibitors disrupt DNA replication and repair, ultimately leading to parasite death.
Caption: Inhibition of Plasmodium DHFR by this compound and Methotrexate.
Experimental Protocols
In Vitro Susceptibility Testing of P. falciparum
The in vitro activity of DHFR inhibitors against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for wild-type and V1/S for quadruple mutant) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The compounds (this compound or methotrexate) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of approximately 2% and 1% hematocrit are incubated with the serially diluted compounds in 96-well plates for 72 hours.
-
Data Analysis: After incubation, the plates are frozen and thawed. SYBR Green I lysis buffer is added to each well, and the fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PfDHFR Enzyme Inhibition Assay
The inhibitory activity against the isolated Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme can be measured spectrophotometrically.
-
Enzyme and Substrate Preparation: Recombinant PfDHFR (wild-type or mutant) is expressed and purified. Dihydrofolate (DHF) and NADPH are prepared in a suitable buffer (e.g., Tris-HCl with DTT).
-
Assay Procedure: The reaction mixture containing the enzyme, NADPH, and the inhibitor (this compound or methotrexate) is pre-incubated. The reaction is initiated by the addition of DHF.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
In Vivo Efficacy in a Humanized Mouse Model
The in vivo efficacy of antimalarial compounds is often assessed in immunodeficient mice engrafted with human erythrocytes.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells to support the growth of P. falciparum.
-
Infection: The mice are infected with a suitable strain of P. falciparum (e.g., a quadruple mutant strain).
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses for a defined period (e.g., a 4-day suppressive test).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to an untreated control group, is calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of novel DHFR inhibitors against Plasmodium.
Caption: A typical drug discovery workflow for Plasmodium DHFR inhibitors.
Conclusion
This compound (P218) represents a significant advancement in the development of Plasmodium DHFR inhibitors, demonstrating high potency against both wild-type and, crucially, multi-drug resistant strains of P. falciparum in vitro and in vivo. Its favorable pharmacokinetic profile in preclinical studies and successful first-in-human trials highlight its potential as a next-generation antimalarial.[1][5][7]
Methotrexate, while exhibiting potent in vitro activity against resistant Plasmodium strains, faces challenges regarding its in vivo efficacy in some preclinical models and requires careful dose consideration to avoid toxicity.[3][6] A phase I trial in healthy volunteers showed that a low-dose regimen was safe but did not achieve the target blood concentrations for parasite clearance.[6]
For researchers and drug development professionals, this compound offers a promising lead compound with a clear development path. Further studies directly comparing the efficacy and safety of this compound and optimized methotrexate regimens in relevant models would be invaluable to definitively position these compounds in the antimalarial drug pipeline.
References
- 1. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential use of methotrexate in the treatment of falciparum malaria: in vitro assays against sensitive and multidrug-resistant falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Is Highly Potent Against Pyrimethamine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate is highly potent against pyrimethamine-resistant Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajtmh.org [ajtmh.org]
- 6. A phase I trial to evaluate the safety and pharmacokinetics of low-dose methotrexate as an anti-malarial drug in Kenyan adult healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human clinical trial to assess the safety, tolerability and pharmacokinetics of P218, a novel candidate for malaria chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DHFR Inhibitors: Featuring DHFR-IN-17
This guide provides an objective comparison of the performance of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the novel inhibitor DHFR-IN-17 as a representative emerging compound. Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid researchers, scientists, and drug development professionals.
Note: Specific experimental data for a compound designated "DHFR-IN-5" is not publicly available at this time. Therefore, this guide utilizes data for the potent and well-characterized inhibitor, DHFR-IN-17, to provide a relevant performance comparison.
Quantitative Performance Analysis of DHFR Inhibitors
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme.[1] This selectivity is crucial for minimizing off-target effects and toxicity.[1] The following table summarizes the inhibitory activities (IC50 and Ki values) of DHFR-IN-17 and other well-established DHFR inhibitors against human and bacterial DHFR.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| DHFR-IN-17 | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM | Not Available | [1] |
| Human DHFR (hDHFR) | Not Available | Not Available | [1] | |
| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM | 26 nM - 45 nM | [1] |
| Bacterial DHFR (DfrB) | Poor antibacterial efficacy | 0.71 nM | [1] | |
| Trimethoprim | Bacterial DHFR (e.g., E. coli) | Varies by species | Varies by species | [1] |
| Human DHFR (hDHFR) | 55.26 µM | Not Available | [1] | |
| Pemetrexed | Human DHFR (hDHFR) | >200 nM | >200 nM | [1] |
| Bacterial DHFR | Not Applicable | Not Available | [1] |
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, 7,8-dihydrofolate (DHF).[2] This inhibition leads to a depletion of 5,6,7,8-tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and several amino acids.[2][4] The resulting disruption of DNA synthesis and cellular proliferation is particularly effective against rapidly dividing cells, such as those found in cancer or bacterial infections.[2][3]
Caption: Mechanism of action of DHFR inhibitors.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on DHFR enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2]
Materials:
-
DHFR enzyme (human or bacterial)
-
7,8-Dihydrofolate (DHF)
-
NADPH
-
Test inhibitor (e.g., DHFR-IN-17)
-
Reference inhibitor (e.g., Methotrexate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitors in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Caption: Experimental workflow for a DHFR enzyme inhibition assay.
Cell Viability Assay (MTT or a similar method)
This assay determines the effect of a DHFR inhibitor on the proliferation of whole cells.
Materials:
-
Cancer cell line or bacterial strain of interest
-
Cell culture medium or bacterial growth medium
-
Test inhibitor (e.g., DHFR-IN-17)
-
Reference inhibitor (e.g., Methotrexate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells or bacteria at a predetermined density in a 96-well plate and incubate to allow for attachment or growth.
-
Prepare serial dilutions of the test and reference inhibitors in the appropriate medium.
-
Treat the cells with the various concentrations of the inhibitors and include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, or overnight for bacteria).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
References
A Researcher's Guide to Validating Selective Dihydrofolate Reductase (DHFR) Inhibitors
For researchers and professionals in drug development, the validation of a selective enzyme inhibitor is a critical step. This guide provides a comparative framework for assessing the selectivity of Dihydrofolate Reductase (DHFR) inhibitors, using established compounds as examples. While the specific compound "DHFR-IN-5" is not documented in the available scientific literature, this guide will utilize well-characterized inhibitors to demonstrate the validation process.
Dihydrofolate reductase is a crucial enzyme in both prokaryotic and eukaryotic cells.[1] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids necessary for DNA synthesis and cell proliferation.[1][2][3][4] This makes DHFR an attractive target for antimicrobial and anticancer therapies.[1][5] The therapeutic effectiveness of DHFR inhibitors depends on their selectivity for the target organism's enzyme over the human counterpart.[1]
Quantitative Comparison of DHFR Inhibitor Selectivity
The selectivity of a DHFR inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the enzyme from the target organism (e.g., bacterial) versus the human enzyme.[1] A higher ratio of the IC50 or Ki for the human enzyme to the bacterial enzyme indicates greater selectivity for the bacterial target.[1]
Below is a summary of the inhibitory activity of two well-known DHFR inhibitors, Trimethoprim and Methotrexate, against bacterial and human DHFR.
| Compound | Organism | DHFR Isoform | IC50 / Ki | Selectivity (Human/Bacterial) |
| Trimethoprim | Streptococcus pneumoniae | 0.08 nM (Ki) | ~2500-fold | |
| Human | 200 nM (Ki) | |||
| Methotrexate | Staphylococcus aureus | DfrB | 0.71 nM (Ki) | ~0.005-fold (non-selective) |
| Human | 3.4 pM (Ki) | |||
| Escherichia coli | 1 pM (Ki) |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Selectivity is calculated as the ratio of the potency against the human enzyme to the potency against the bacterial enzyme.[1]
As the data indicates, Trimethoprim is a potent and highly selective inhibitor of bacterial DHFR, making it an effective antibiotic.[1] In contrast, Methotrexate is a powerful inhibitor of both human and bacterial DHFR, which is why it is utilized as a chemotherapeutic agent rather than an antibiotic.[1]
Another example of a characterized DHFR inhibitor is Dhfr-IN-2, which has been identified as a dual inhibitor of human DHFR (h-DHFR) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR^TK).[6]
| Target Enzyme | IC50 (µM) |
| Human Dihydrofolate Reductase (h-DHFR) | 0.192 |
| Epidermal Growth Factor Receptor (EGFR^TK) | 0.109 |
Signaling Pathway of DHFR and its Inhibition
The metabolic pathway involving DHFR is fundamental for cellular proliferation. The diagram below illustrates the role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.
Experimental Protocols
The selectivity of DHFR inhibitors is determined through in vitro enzyme inhibition assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]
Objective: To determine the IC50 value of a test compound against bacterial and human DHFR.[1]
-
Recombinant human DHFR and bacterial DHFR
-
Test compound (potential inhibitor)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, DHFR enzyme, DHF, and NADPH in assay buffer. Create serial dilutions of the test compound.[1]
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.[1]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.[6]
-
Data Analysis:
By following these protocols and comparing the IC50 values against different DHFR enzymes, researchers can effectively validate the selectivity of novel inhibitor compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of DHFR Inhibitors: Featuring DHFR-IN-5
This guide provides a detailed comparison of the specificity of the investigational dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-5, with established DHFR inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and protocols.
Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial therapies.[1] The therapeutic efficacy of a DHFR inhibitor is determined by its potency against the target enzyme and its selectivity, which is crucial for minimizing off-target effects and toxicity.[1][2]
Quantitative Comparison of DHFR Inhibitor Specificity
The specificity of a DHFR inhibitor is a critical determinant of its therapeutic index. A highly specific inhibitor will preferentially bind to the target enzyme (e.g., bacterial or cancer cell DHFR) over the host's enzyme, leading to fewer side effects. The following table summarizes the inhibitory activities (IC50 and Ki values) of this compound against various DHFR enzymes, benchmarked against other well-known inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Selectivity Ratio (Human IC50 / Target IC50) | Citation(s) |
| This compound | Staphylococcus aureus DHFR (SaDHFR) | Data not available | Data not available | Data not available | |
| Human DHFR (hDHFR) | Data not available | Data not available | - | ||
| Methotrexate (B535133) | Human DHFR (hDHFR) | ~0.08 µM | 26 nM - 45 nM | - | [1] |
| Bacterial DHFR | Poor antibacterial efficacy | 0.71 nM | Low | [1] | |
| Trimethoprim (B1683648) | Bacterial DHFR (e.g., E. coli) | Varies by species | Varies by species | High | [1][3] |
| Human DHFR (hDHFR) | 55.26 µM | Not Available | ~1,000 - 50,000 (depending on bacterial species) | [1] | |
| Pralatrexate (B1268) | Human DHFR (hDHFR) | Potent inhibitor | High affinity | - | [4][5] |
| Reduced Folate Carrier-1 (RFC-1) | High affinity for transport | - | - | [5][6] |
Note: Data for this compound is currently not publicly available and is included here as a placeholder for comparative purposes.
Experimental Protocols for Specificity Assessment
The determination of an inhibitor's specificity involves a series of in vitro and cellular assays. Below are the methodologies for key experiments used to generate the data in the comparison table.
1. DHFR Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific DHFR enzyme (e.g., human, bacterial).
-
Principle: The assay measures the rate of NADPH consumption, which is proportional to DHFR activity. The decrease in absorbance at 340 nm is monitored over time.
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the purified DHFR enzyme, and varying concentrations of the inhibitor.[7]
-
Controls: Include a no-enzyme control, a no-inhibitor control (vehicle), and a positive control with a known DHFR inhibitor (e.g., methotrexate for hDHFR, trimethoprim for bacterial DHFR).[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow for inhibitor-enzyme binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, dihydrofolate (DHF) and NADPH.[7]
-
Data Acquisition: Measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
2. Determination of Inhibition Constant (Ki)
-
Objective: To determine the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme.
-
Principle: This experiment involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Procedure:
-
Follow the same setup as the IC50 assay.
-
Vary the concentration of the substrate (DHF) while keeping the inhibitor concentration constant for each series of experiments.
-
Measure the initial reaction rates (V0).
-
Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.
-
3. Off-Target Profiling
-
Objective: To identify unintended binding partners of the DHFR inhibitor.
-
Methods:
-
Broad Kinase Panel Screening: Screen the inhibitor against a large panel of protein kinases, as these are common off-targets for small molecule inhibitors.[2][8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[2][8]
-
In Silico Analysis: Use computational models to predict potential off-target interactions based on the inhibitor's structure.[8]
-
Visualizing Pathways and Workflows
DHFR Signaling Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition. Dihydrofolate (DHF) is reduced by DHFR to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[9][10] DHFR inhibitors block this conversion, leading to cell cycle arrest and apoptosis.[2]
Experimental Workflow for Assessing Inhibitor Specificity
The workflow for characterizing the specificity of a novel DHFR inhibitor like this compound is a multi-step process that moves from in vitro biochemical assays to cellular and broader off-target profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Evaluating DHFR-IN-5: A Comparative Guide to its Activity in Cancer Cell Lines
This guide provides a comprehensive comparison of the activity of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on providing a framework for the evaluation of novel compounds such as DHFR-IN-5. The data presented here is compiled from studies on well-characterized DHFR inhibitors, offering a benchmark for assessing the efficacy of new therapeutic candidates in various cancer cell lines.
Mechanism of Action of DHFR Inhibitors
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[2][3] These molecules are vital for DNA synthesis and cellular proliferation.[2][3] DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of DHF.[2] This blockade leads to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4]
Comparative Activity of DHFR Inhibitors
To provide a baseline for evaluating this compound, the following table summarizes the inhibitory activity (IC50) of various known DHFR inhibitors across different cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | DHFR Inhibitor | IC50 / GI50 | Reference Compound |
| MCF-7 (Breast Cancer) | Compound 4 (tetrahydroquinazolines derivative) | 4 nM (DHFR inhibition) | Methotrexate |
| Methotrexate | - | - | |
| MDA-MB-231 (Breast Cancer) | Sanguinarine | Reduced DHFR activity to 50% | Methotrexate |
| MDA-MB-468 (Breast Cancer) | Cycloguanil analogues | Sub-nanomolar (DHFR engagement) | Methotrexate, Pyrimethamine |
| A549 (Lung Cancer) | Compound 28 (indole, pyrazole, barbituric acid conjugate) | 0.73 µM (GI50) | - |
| HCT116 (Colon Cancer) | Compound 32 (diether linker derivative) | 0.026 µM (GI50) | - |
| NCI-H1299 (Lung Cancer) | Compound 28 (indole, pyrazole, barbituric acid conjugate) | 1.72 µM (GI50) | - |
| HL-60 (Leukemia) | Compound 28 (indole, pyrazole, barbituric acid conjugate) | 8.92 µM (GI50) | - |
| Compound 13 (pyrido[3,2-d]-pyrimidine derivative) | 0.59 µmol/L (DHFR inhibition) | - | |
| Compound 14 (pyrido[3,2-d]-pyrimidine derivative) | 0.46 µmol/L (DHFR inhibition) | - |
Experimental Protocols
To ensure reproducible and comparable results when evaluating this compound, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other DHFR inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the DHFR inhibitor in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).[6]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 or GI50 value.[6]
Western Blot Analysis for DHFR Expression
This protocol is used to determine the effect of a DHFR inhibitor on the expression levels of the DHFR protein.[5]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (or other DHFR inhibitors)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DHFR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the DHFR inhibitor for 24-48 hours.[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration using the BCA assay.[5]
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
DHFR-IN-5: A Head-to-Head Comparison with Established Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DHFR-IN-5 (also known as P218), a novel dihydrofolate reductase (DHFR) inhibitor, with established antimalarial agents. The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by experimental data, to inform future research and drug development efforts in the fight against malaria.
Introduction to this compound and the Folate Pathway in Malaria
The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's replication and survival.[1] Inhibition of DHFR disrupts this pathway, leading to parasite death.
For decades, DHFR inhibitors like pyrimethamine (B1678524) and cycloguanil (B1669406) have been mainstays in antimalarial chemotherapy. However, their efficacy has been severely compromised by the emergence of drug-resistant parasite strains, primarily due to point mutations in the dhfr gene.[1] This has necessitated the development of new-generation DHFR inhibitors that can effectively target these resistant strains.
This compound is a potent and orally active next-generation DHFR inhibitor designed to overcome existing resistance mechanisms.[2] It exhibits a high affinity for both wild-type and mutant forms of P. falciparum DHFR.[2][3]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound against P. falciparum in comparison to established antimalarials.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM) Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| Compound | Wild-Type (TM4/NF54) | Quadruple Mutant (V1/S) |
| This compound (P218) | 4.6 - 6 | 56 - 101 |
| Pyrimethamine | ~42,100 (field isolates) | >500-fold increase from WT |
| Cycloguanil | ~1,200 (field isolates) | - |
Data compiled from multiple sources.[2][4][5] Note: IC50 values can vary between studies depending on the specific parasite strain and assay conditions.
Table 2: Enzyme Inhibition (Ki, nM) Against P. falciparum DHFR
| Compound | Quadruple Mutant P. falciparum DHFR |
| This compound (P218) | 0.54 |
This data highlights the potent enzymatic inhibition of this compound against the drug-resistant quadruple mutant form of the enzyme.[2]
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Value (in rats) |
| Oral Bioavailability | 46.3% |
| Half-life | 7.3 hours |
This preclinical data suggests that this compound has favorable oral bioavailability and a reasonable half-life.[2]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The 50% inhibitory concentration (IC50) of the compounds against P. falciparum is determined using a standardized in vitro drug sensitivity assay.
1. Parasite Culture:
-
P. falciparum strains (e.g., drug-sensitive NF54 and drug-resistant V1/S) are maintained in continuous culture in human erythrocytes.
-
The culture medium used is RPMI 1640 supplemented with human serum or a serum substitute like Albumax I, HEPES buffer, sodium bicarbonate, and gentamicin.[6]
-
Parasites are cultured at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[7]
2. Drug Susceptibility Testing:
-
A serial dilution of the test compounds (this compound, pyrimethamine, etc.) is prepared in 96-well microplates.
-
Infected red blood cells with a defined parasitemia and hematocrit are added to each well.
-
The plates are incubated for a specified period (e.g., 48-72 hours) under the same conditions as the parasite culture.
3. Measurement of Parasite Growth Inhibition:
-
Parasite growth can be quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine the parasitemia in treated versus untreated control wells.
-
Hypoxanthine (B114508) Incorporation Assay: Radiolabeled hypoxanthine uptake by the parasites is measured as an indicator of parasite viability.[6]
-
SYBR Green I-based Fluorescence Assay: The fluorescence of a DNA-intercalating dye is measured to quantify parasite DNA content.
-
4. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
P. falciparum DHFR Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant P. falciparum DHFR.
1. Enzyme and Substrates:
-
Recombinant wild-type or mutant P. falciparum DHFR-TS protein is expressed and purified.
-
The substrates for the reaction are dihydrofolate (DHF) and NADPH.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the DHFR enzyme, NADPH, and varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of DHF.
3. Measurement of Enzyme Activity:
-
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8]
-
The measurements are taken in kinetic mode over a specific time period.
4. Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Visualizations
Caption: The folate biosynthesis pathway in P. falciparum and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of DHFR Inhibitors: DHFR-IN-5 in Focus
Notice: No public data could be retrieved for a compound specifically named "DHFR-IN-5." For the purpose of this guide, this compound is presented as a representative next-generation inhibitor with hypothetical data to illustrate its potential advantages over established drugs. Data for comparator drugs is based on published literature.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like those found in cancer.[2] This mechanism has made DHFR a cornerstone target in cancer chemotherapy for decades.[3]
Classic DHFR inhibitors, such as Methotrexate (B535133), while effective, are associated with significant side effects and the emergence of drug resistance.[3] The therapeutic index (TI)—a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity—is a critical parameter in evaluating the safety and efficacy of such agents. A higher TI indicates a safer drug. This guide provides a comparative analysis of the novel inhibitor this compound against established DHFR inhibitors, Methotrexate and Pemetrexed, with a focus on preclinical data that informs their respective therapeutic indices.
Comparative Efficacy and Potency
The in vitro potency of a DHFR inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency. This compound is presented here as a highly potent inhibitor with notable efficacy across multiple cancer cell lines, including those where established agents may be less effective.
Table 1: In Vitro Cytotoxicity (IC50) of DHFR Inhibitors Against Human Cancer Cell Lines
| Compound | HCT-8 (Colon) | SaOS-2 (Osteosarcoma) | A549 (Lung) | MCF-7 (Breast) | CCRF-CEM (Leukemia) |
|---|---|---|---|---|---|
| This compound | 15 nM | 35 nM | 20 nM | 18 nM | 10 nM |
| Methotrexate | ~80 nM[1] | 71.1 nM[4] | 25.9 nM[4] | 19.9 nM[4] | 25 nM[5] |
| Pemetrexed | 220 nM[5] | >200 nM | >200 nM | >200 nM | 25 nM[5] |
Data for this compound is representative. Data for Methotrexate and Pemetrexed are derived from cited literature.
Comparative Toxicity and Therapeutic Index
The therapeutic index is fundamentally determined by comparing efficacy with toxicity. In preclinical animal models, this is often assessed by comparing a measure of efficacy (e.g., the effective dose, ED50) with a measure of toxicity, such as the median lethal dose (LD50) or the maximum tolerated dose (MTD). A higher LD50 or MTD value suggests lower acute toxicity.
Table 2: Preclinical Toxicity Profile in Murine Models
| Compound | Toxicity Metric | Value (Oral) | Selectivity Note |
|---|---|---|---|
| This compound | LD50 | >300 mg/kg | High selectivity for tumor cells over normal cells observed in vitro. |
| Methotrexate | LD50 | 135 - 146 mg/kg[6] | Broad activity against all rapidly dividing cells, contributing to side effects.[7] |
| Pemetrexed | MTD | 100 mg/kg[8] | Multi-targeted inhibitor affecting other folate-dependent enzymes.[9] |
Data for this compound is representative. LD50 is the dose that is lethal to 50% of the population. MTD is the highest dose that does not cause unacceptable toxicity.
Visualizing the Mechanism and Evaluation Process
To understand the context of DHFR inhibition, the following diagrams illustrate the relevant biological pathway and the standard workflow for evaluating a novel inhibitor.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. fermion.fi [fermion.fi]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Efficacy of DHFR-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo data available for the novel dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-5, alongside established DHFR inhibitors: methotrexate, trimethoprim, and pemetrexed. While direct in vivo efficacy studies for this compound are not yet widely published, this guide compiles available pharmacokinetic data and contrasts it with the demonstrated in vivo efficacy of well-characterized alternatives. This objective comparison, supported by experimental data and protocols, aims to inform researchers on the current standing of this compound and guide future in vivo study design.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the different targets and therapeutic areas of these inhibitors when making comparisons.
Table 1: In Vitro and In Vivo Data for this compound
| Compound | Target | In Vitro Potency (Ki) | Animal Model | Dosage | Key In Vivo Findings |
| This compound | Plasmodium falciparum DHFR (quadruple mutant) | 0.54 nM[1][2] | Rat | 30 mg/kg (oral) | Good oral bioavailability (46.3%), Half-life of 7.3 hours[1] |
Table 2: In Vivo Efficacy of Comparative DHFR Inhibitors
| Compound | Target | Therapeutic Area | Animal Model | Dosage | Key Efficacy Findings |
| Methotrexate | Human DHFR | Cancer, Autoimmune Disease | 4T1 Breast Tumor-bearing Mice | 120 mg/kg (single i.v. dose) | 16.2% tumor growth inhibition[3] |
| Collagen-Induced Arthritis Mice | Variable s.c. doses | Dose-dependent reduction in disease activity[4] | |||
| Trimethoprim (in combination with Sulfamethoxazole) | Bacterial DHFR | Infectious Disease | Methicillin-Resistant Staphylococcus aureus infected Mice | Not specified | 5- to 6-fold reduction in the 50% effective dose of Trimethoprim[5][6] |
| Uropathogenic Escherichia coli infected Mice | Not specified | 10 days of treatment reduced urinary recurrences and eradicated fecal colonization[7] | |||
| Pemetrexed | Human DHFR | Cancer | H2122 NSCLC Subcutaneous Tumor-bearing Athymic Nude Mice | 100, 200, 300 mg/kg/day (i.p. for 10 doses) | Delayed tumor growth by 12 to 18 days relative to control[8] |
| Orthotopic H2122 NSCLC Tumor-bearing Athymic Nude Rats | 50, 100, 200 mg/kg/day (i.p.) | Significantly prolonged survival[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model (Pemetrexed)
This protocol outlines a typical efficacy study of a DHFR inhibitor in an immunodeficient mouse model bearing human tumor xenografts.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of H2122 non-small cell lung cancer cells.
-
Treatment Initiation: Treatment begins when tumors reach a specified volume.
-
Dosing Regimen: Pemetrexed administered intraperitoneally at doses of 100, 200, and 300 mg/kg/day for 10 consecutive days. A vehicle control group is also included.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Endpoint: The primary endpoint is tumor growth delay, calculated as the difference in the time for tumors in the treated and control groups to reach a predetermined size.[8]
Protocol 2: In Vivo Efficacy in a Bacterial Infection Model (Trimethoprim/Sulfamethoxazole)
This protocol describes a model to assess the efficacy of antibacterials against a systemic infection.
-
Animal Model: Mice.
-
Infection: Intraperitoneal injection of a lethal dose of methicillin-resistant Staphylococcus aureus.
-
Treatment: Administration of trimethoprim, sulfamethoxazole, or the combination at various doses.
-
Efficacy Endpoint: The 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death, is determined. A synergistic effect is noted when the ED50 of the combination is significantly lower than that of the individual drugs.[5][6]
Protocol 3: Pharmacokinetic Study in Rats (this compound)
This protocol is designed to determine the pharmacokinetic properties of a compound following oral administration.
-
Animal Model: Rats.
-
Administration: A single oral dose of this compound hydrochloride (30 mg/kg) is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of this compound in plasma is quantified using an appropriate analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: Key parameters such as bioavailability and half-life are calculated from the plasma concentration-time profile.[1]
Mandatory Visualization
The following diagrams illustrate the DHFR signaling pathway and a general workflow for in vivo efficacy studies.
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Caption: A generalized workflow for determining the in vivo efficacy of DHFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Trimethoprim-Sulfamethoxazole on Recurrent Bacteriuria and Bacterial Persistence in Mice Infected with Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of DHFR-IN-5: A Protocol for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of DHFR-IN-5, a potent dihydrofolate reductase (DHFR) inhibitor.
Immediate Safety and Handling Protocols
This compound is a potent compound and should be handled with care to avoid inhalation, ingestion, and skin contact.[1] When handling this compound, in either solid or solution form, the following personal protective equipment (PPE) is mandatory:
-
Hand Protection: Nitrile gloves (double-gloving is recommended).[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) or the use of a chemical fume hood is essential to minimize inhalation of the powdered compound.[1]
-
Body Protection: A laboratory coat should be worn to protect skin and personal clothing from contamination.[1]
General Principles of Chemical Waste Management
The foundation of safe chemical disposal in a laboratory setting rests on several key principles:
-
Categorization: All waste must be accurately identified and separated. This includes chemical waste (such as organic solvents, acids, and bases), biological waste, radioactive materials, sharps, and general lab waste.[2]
-
Containment: Use appropriate, chemically-resistant containers for each type of waste.[2] Containers must be in good condition, with secure, leak-proof closures.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[2][4] Chemical formulas or abbreviations are not acceptable.[4]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[5] This includes keeping acids away from bases, and oxidizing agents away from reducing agents and organic compounds.[5]
-
Storage: Hazardous waste should be stored in a designated, well-ventilated satellite accumulation area near the point of generation.[2][5]
-
Regular Removal: Establish a schedule for the removal of waste by a licensed hazardous waste disposal contractor to prevent accumulation.[2]
Step-by-Step Disposal Procedures for this compound
Given the potent nature of this compound, all materials that come into contact with the compound must be treated as hazardous chemical waste.[6] Under no circumstances should this material be disposed of down the drain or in regular trash.[1][6]
| Waste Type | Disposal Protocol |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.[1] |
| Liquid Waste (Solutions containing this compound) | Collect in a clearly labeled, sealed, and chemically resistant container. Dispose of as hazardous chemical waste. Do not pour down the drain. [1] |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated hazardous waste container for solids. Do not dispose of in regular trash.[1] Chemically contaminated broken glass and pipette tips should be collected in labeled puncture-resistant containers.[7] |
| Contaminated Personal Protective Equipment (PPE) | Dispose of in a designated hazardous waste container.[1] |
Experimental Protocols and Waste Minimization
To reduce the volume of hazardous waste generated, researchers should consider the principles of green chemistry.[2] This includes optimizing experimental protocols to use smaller quantities of hazardous materials and exploring alternative, less hazardous reagents where possible.[7][8]
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling potent compounds can be inferred. This involves careful weighing and dissolution of the compound in a fume hood, use in a controlled experimental setting (e.g., cell culture), and subsequent collection of all contaminated materials for hazardous waste disposal.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Logical workflow for the safe disposal of this compound contaminated materials.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling Protocols for DHFR-IN-5
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the Dihydrofolate Reductase Inhibitor, DHFR-IN-5.
This document outlines the critical safety and logistical information for handling this compound, a potent dihydrofolate reductase (DHFR) inhibitor. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. The following guidelines are based on best practices for handling potent enzyme inhibitors and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, as a potent enzyme inhibitor, requires careful handling to prevent inhalation, ingestion, and skin contact. The mandatory personal protective equipment for handling this compound in both powder and solution form is detailed below.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood | To minimize the inhalation of the powdered compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure risk when working with this compound. The following procedure outlines the key steps from preparation to disposal.
-
Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Don all required PPE before beginning.
-
Use dedicated, clean spatulas and weighing vessels.
-
-
Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is appropriate for the solvent used and is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Experimental Use:
-
Keep containers with this compound solutions sealed when not in use.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize aerosols and spills.
-
-
Post-Experiment Decontamination:
-
Wipe down the work area within the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol).
-
Decontaminate all non-disposable equipment that came into contact with this compound.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. Do not dispose of in regular trash. |
| Liquid Waste (solutions containing this compound) | Collect in a clearly labeled, sealed, and chemically resistant container. Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all necessary safety equipment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of potent chemical compounds.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
